molecular formula C7H12N2O2 B2526814 2-Oxa-5,9-diazaspiro[3.6]decan-8-one CAS No. 2091940-57-5

2-Oxa-5,9-diazaspiro[3.6]decan-8-one

Cat. No.: B2526814
CAS No.: 2091940-57-5
M. Wt: 156.185
InChI Key: PORVOBDUIPQRSF-UHFFFAOYSA-N
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Description

2-Oxa-5,9-diazaspiro[3.6]decan-8-one is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.19 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxazolidinone ring fused to a piperazine ring. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5,9-diazaspiro[3.6]decan-8-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5,9-diazaspiro[3.6]decan-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Oxa-5,9-diazaspiro[3.6]decan-8-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxa-5,9-diazaspiro[3.6]decan-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    8-Oxa-2,5-diazaspiro[3.6]decan-6-one: Another spirocyclic compound with a similar structure but different functional groups.

    2-Oxa-5,9-diazaspiro[3.6]decan-6-one: A closely related compound with slight variations in the ring structure.

Uniqueness

2-Oxa-5,9-diazaspiro[3.6]decan-8-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-oxa-5,9-diazaspiro[3.6]decan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-6-1-2-9-7(3-8-6)4-11-5-7/h9H,1-5H2,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORVOBDUIPQRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CNC1=O)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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